The IUPAC name is benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride .
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is a synthetic carbohydrate derivative with the molecular formula and a molecular weight of 305.75 g/mol. This compound is notable for its structural features, including an amino group and a benzyl group, which contribute to its unique chemical properties and biological applications. It is primarily utilized in carbohydrate chemistry and medicinal research due to its role as a building block in the synthesis of more complex molecules and its potential therapeutic applications.
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is typically synthesized in laboratory settings, using various chemical methods that have been optimized for both small-scale and industrial production. The compound can be sourced from specialized chemical suppliers that provide high-purity materials for research purposes.
This compound falls under the category of amino sugars, which are carbohydrates that contain an amino group. It is classified as a glycoside due to the presence of a benzyl ether linkage, making it relevant in studies involving glycosylation reactions and carbohydrate-protein interactions.
The synthesis of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride involves several key steps:
The molecular structure of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride features:
The structural formula can be represented as follows:
This structure allows for specific interactions with biological targets, making it valuable in biochemical research.
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride can participate in various chemical reactions:
The mechanism of action for benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors involved in carbohydrate metabolism.
Research indicates that this compound may play a role in immunostimulation and could be utilized in developing therapeutic agents targeting glycosyltransferases and glycosidases.
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride has several important applications:
Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetic aminoglycoside derivative characterized by specific stereochemical modifications to the D-mannose scaffold. The compound features an α-configured anomeric center where the benzyl group is attached via an oxygen-glycosidic bond. This configuration is critical for its biological activity, as α-linked mannosides exhibit distinct recognition properties with lectins compared to β-anomers. The defining structural alteration is the replacement of the hydroxyl group at the C3 position with an amino group (–NH₂), converting it into a 3-deoxy-3-aminomannose derivative [1] [4]. This modification creates a cationic center upon protonation (as the hydrochloride salt), enhancing water solubility and enabling electrostatic interactions in biological systems. The benzyl group at the anomeric center serves as a protecting group, stabilizing the glycosidic bond against hydrolysis during synthetic procedures [1] [3].
The molecular formula C₁₃H₂₀ClNO₅·HCl (systematically represented as C₁₃H₂₀ClNO₅) reflects the protonated state of the amino sugar. The hydrochloride salt contributes 36.46 g/mol (11.93%) to the total molecular weight of 305.75 g/mol. Elemental composition includes carbon (51.07%), hydrogen (6.59%), chlorine (11.59%), nitrogen (4.58%), and oxygen (26.17%) [1] [4] [9].
Table 1: Atomic Composition and Mass Distribution
| Element | Atom Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|
| Carbon | 13 | 156.17 | 51.07 |
| Hydrogen | 20 | 20.16 | 6.59 |
| Chlorine | 1 | 35.45 | 11.59 |
| Nitrogen | 1 | 14.01 | 4.58 |
| Oxygen | 5 | 80.00 | 26.17 |
High-resolution mass spectrometry (HRMS) confirms an exact mass of 305.103 g/mol for the protonated molecule [M+H]⁺, consistent with the theoretical monoisotopic mass [3] [9]. The molecular weight supports its utility in solution-phase synthesis, balancing solubility (due to ionic character) and ease of purification.
Table 2: Systematic Nomenclature of the Compound
| Nomenclature Style | Name |
|---|---|
| IUPAC Name | (2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,5-diol hydrochloride |
| Synonyms | Benzyl 3-amino-3-deoxy-α-D-mannopyranoside HCl; CAS 172838-30-1 |
| Canonical SMILES | [H][C@]1(O)OC@(OC@@HO)OCc1ccccc1.Cl |
The compound exists as a crystalline solid under standard storage conditions (–20°C). While detailed crystallographic data (e.g., space group, unit cell parameters) are not publicly available, its hydrochloride salt form suggests the formation of a monoclinic or orthorhombic lattice stabilized by ionic interactions between the protonated amino group and chloride counterions, alongside an extensive hydrogen-bonding network involving sugar hydroxyls [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: